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Compound of Interest

Compound Name: 2,2-Dimethyl-1,3-thiazinane

Cat. No.: B15266077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the

saturated heterocyclic compound 2,2-Dimethyl-1,3-thiazinane. Due to the limited availability of

published experimental spectra for this specific molecule, this document presents predicted

data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by data from

analogous thiazinane derivatives. This guide is intended to serve as a reference for

researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2,2-Dimethyl-
1,3-thiazinane. These predictions are derived from the analysis of its chemical structure and

comparison with data reported for similar 1,3-thiazinane systems.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-4 (ax, eq) 2.8 - 3.2 Multiplet -

H-5 (ax, eq) 1.7 - 2.1 Multiplet -

H-6 (ax, eq) 2.6 - 3.0 Multiplet -

2 x CH₃ 1.3 - 1.6 Singlet -

N-H 1.5 - 2.5 Broad Singlet -

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C-2 55 - 65

C-4 40 - 50

C-5 25 - 35

C-6 45 - 55

2 x CH₃ 20 - 30

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group

Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch 3300 - 3500 Medium

C-H Stretch (sp³) 2850 - 3000 Strong

C-N Stretch 1000 - 1250 Medium

C-S Stretch 600 - 800 Weak

Table 4: Predicted Mass Spectrometry (MS) Data
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Fragment Predicted m/z Comments

[M]⁺ 131 Molecular Ion

[M - CH₃]⁺ 116 Loss of a methyl group

[M - C₃H₇]⁺ 88
Fragmentation of the

dimethylpropyl group

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. These are standard procedures and may require optimization based on the

specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

300 MHz or higher.

Sample Preparation: Approximately 5-10 mg of 2,2-Dimethyl-1,3-thiazinane is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm). In modern instruments, the residual solvent peak

can also be used for calibration.

Data Acquisition for ¹H NMR: A standard single-pulse experiment is used. Key parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve an adequate signal-to-noise ratio.

Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is typically employed to

simplify the spectrum to singlets for each unique carbon atom. A sufficient number of scans

and a relaxation delay of 2-5 seconds are generally required due to the lower natural

abundance and sensitivity of the ¹³C nucleus. DEPT (Distortionless Enhancement by

Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and

CH₃ groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b15266077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15266077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectra are recorded on an FT-IR spectrometer.

Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Sample Preparation (Solid): If the compound is a solid, a KBr pellet is prepared by grinding a

small amount of the sample with dry KBr powder and pressing the mixture into a translucent

disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is

recorded. The sample is then placed in the instrument's beam path, and the sample

spectrum is acquired. The instrument software automatically subtracts the background to

produce the final spectrum, typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a

common method for relatively volatile, low molecular weight compounds.

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high

vacuum environment.

Ionization: In EI-MS, the vaporized molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other detector records the abundance of each ion,

generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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